N-Boc-N-bis(PEG4-azide)
Overview
Description
“N-Boc-N-bis(PEG4-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
“N-Boc-N-bis(PEG4-azide)” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of “N-Boc-N-bis(PEG4-azide)” is C25H49N7O10 . It has a molecular weight of 607.7 g/mol . It contains a Boc-protected amine and Azide as functional groups .Chemical Reactions Analysis
The azide groups in “N-Boc-N-bis(PEG4-azide)” enable PEGylation via Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical and Chemical Properties Analysis
“N-Boc-N-bis(PEG4-azide)” has a molecular weight of 607.70 and a molecular formula of C25H49N7O10 . It is stored at -20°C . The product is for research use only .Scientific Research Applications
Synthesis and Characterization
N-Boc-N-bis(PEG4-azide) is utilized in the synthesis of photoaddressable linear−dendritic diblock copolymers. These copolymers, composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters, are functionalized with photochromic units. Such structures are synthesized using a double-stage convergent approach and click chemistry, providing materials with potential applications in the field of photoresponsive materials (Barrio et al., 2009).
Quantum Dot Surface Functionalization
N-Boc-N-bis(PEG4-azide) is also significant in the synthesis of metal-coordinating ligands for quantum dots (QDs). These ligands present functionalities like azide or aldehyde, which are essential in bio-orthogonal coupling techniques. This approach enables the control over the fraction of reactive groups per nanocrystal, leading to QDs with distinct chemoselectivities, useful in in vivo imaging and delivery applications (Zhan et al., 2016).
Photocatalysis
In the field of photocatalysis, N-Boc-N-bis(PEG4-azide) contributes to the development of N-doped (BiO)_2CO_3 hierarchical microspheres (N-BOC). These microspheres, created via a one-pot template-free method, exhibit excellent visible light photocatalytic activity and stability. They are effective for environmental pollution control, specifically for photocatalytic removal of NO in air (Dong et al., 2012).
Lubrication Performance
N-Boc-N-bis(PEG4-azide) is also found in the synthesis of halogen-free boron-containing ionic liquids, which show promise as lubricant additives. These ionic liquids, when added to polyethylene glycol (PEG), significantly improve wear and friction characteristics in steel−steel contacts. This application suggests potential in developing more efficient and environmentally friendly lubricants (Taher et al., 2014).
Protein Drug Derivatization
In the pharmaceutical field, N-Boc-N-bis(PEG4-azide) is used in the PEGylation of proteins. This process involves the conjugation of proteins with poly(ethylene glycol) to enhance their solubility, reduce immunogenicity, and prolong their residence time in the blood. This method is crucial for developing protein-based drugs with improved therapeutic properties (Mero et al., 2009).
Mechanism of Action
Safety and Hazards
“N-Boc-N-bis(PEG4-azide)” should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
“N-Boc-N-bis(PEG4-azide)” is a promising compound in the field of drug delivery due to its ability to undergo PEGylation via Click Chemistry . It can be used in the synthesis of a series of PROTACs , which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This opens up new avenues for targeted therapy drugs .
Properties
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O10/c1-25(2,3)42-24(33)32(6-10-36-14-18-40-22-20-38-16-12-34-8-4-28-30-26)7-11-37-15-19-41-23-21-39-17-13-35-9-5-29-31-27/h4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTMSYUZSFHWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104755 | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-25-1 | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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